

An In-Depth Technical Guide to the Properties of Methyl Chroman-2-Carboxylate

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Compound of Interest

Compound Name: Methyl chroman-2-carboxylate

Cat. No.: B1354886

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Introduction

Methyl chroman-2-carboxylate is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including natural products like vitamin E. The presence of the carboxylate group at the 2-position provides a versatile handle for chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical, physical, and biological properties of **methyl chroman-2-carboxylate**, along with detailed experimental protocols and an exploration of relevant biological signaling pathways.

Chemical and Physical Properties

While specific experimental data for **methyl chroman-2-carboxylate** is not extensively reported in publicly available literature, its properties can be inferred from data on closely related compounds and general principles of organic chemistry.

Table 1: Physicochemical Properties of **Methyl Chroman-2-Carboxylate** and Related Compounds

Property	Methyl Chroman-2-Carboxylate (Predicted/Inferred)	Related Compound Data
IUPAC Name	methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate[1]	-
CAS Number	113771-58-7[2][3]	-
Molecular Formula	C ₁₁ H ₁₂ O ₃ [2][3]	-
Molecular Weight	192.21 g/mol [2]	-
Melting Point	Not available	Methyl 2H-chromene-3-carboxylate: 55-57 °C
Boiling Point	Not available	Not available
Appearance	Likely a colorless to pale yellow oil or low-melting solid	-
Solubility	Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water.	-

Spectroscopic Properties

Detailed spectroscopic data for **methyl chroman-2-carboxylate** is not readily available. However, based on the analysis of related chroman and coumarin structures, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for **Methyl Chroman-2-Carboxylate**

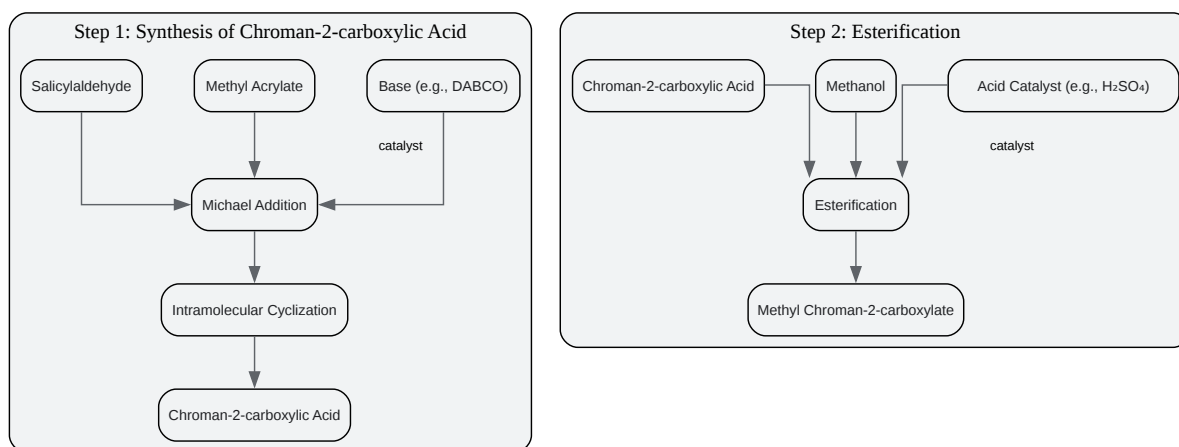
Technique	Predicted Chemical Shifts / Bands
^1H NMR	Aromatic Protons: ~6.8-7.2 ppm (multiplets, 4H) C2-H: ~4.8 ppm (triplet or doublet of doublets, 1H) Methyl Ester Protons (O-CH ₃): ~3.7 ppm (singlet, 3H) C3-H ₂ : ~2.1-2.3 ppm (multiplet, 2H) C4-H ₂ : ~2.8-3.0 ppm (multiplet, 2H)
^{13}C NMR	Carbonyl Carbon (C=O): ~170-172 ppm Aromatic Carbons: ~116-155 ppm C2 Carbon: ~75-77 ppm Methyl Ester Carbon (O-CH ₃): ~52-53 ppm C3 Carbon: ~24-26 ppm C4 Carbon: ~21-23 ppm
Infrared (IR)	C=O Stretch (Ester): ~1735-1750 cm ⁻¹ C-O Stretch (Ester and Ether): ~1200-1300 cm ⁻¹ and ~1000-1100 cm ⁻¹ Aromatic C=C Stretch: ~1450-1600 cm ⁻¹ Aromatic C-H Stretch: ~3000-3100 cm ⁻¹ Aliphatic C-H Stretch: ~2850-2960 cm ⁻¹
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z = 192.0786 (Expected)

Experimental Protocols

Synthesis of Racemic Methyl Chroman-2-Carboxylate

While a specific protocol for the direct synthesis of racemic **methyl chroman-2-carboxylate** is not explicitly detailed in the reviewed literature, a plausible and commonly employed method would be the acid-catalyzed esterification of chroman-2-carboxylic acid. A general procedure is outlined below.

Workflow for the Synthesis of **Methyl Chroman-2-Carboxylate**



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Caption: General synthetic workflow for **methyl chroman-2-carboxylate**.

Protocol:

- Synthesis of Chroman-2-carboxylic Acid: Chroman-2-carboxylic acid can be synthesized via a Michael addition-cyclization reaction between salicylaldehyde and an acrylate, followed by hydrolysis. A detailed procedure for a related synthesis involves reacting a phenol with a γ -butyrolactone compound in the presence of a base to form an intermediate, which is then cyclized with an acid catalyst.^[4]
- Esterification:
 - To a solution of chroman-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **methyl chroman-2-carboxylate**.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Biological Activity and Signaling Pathways

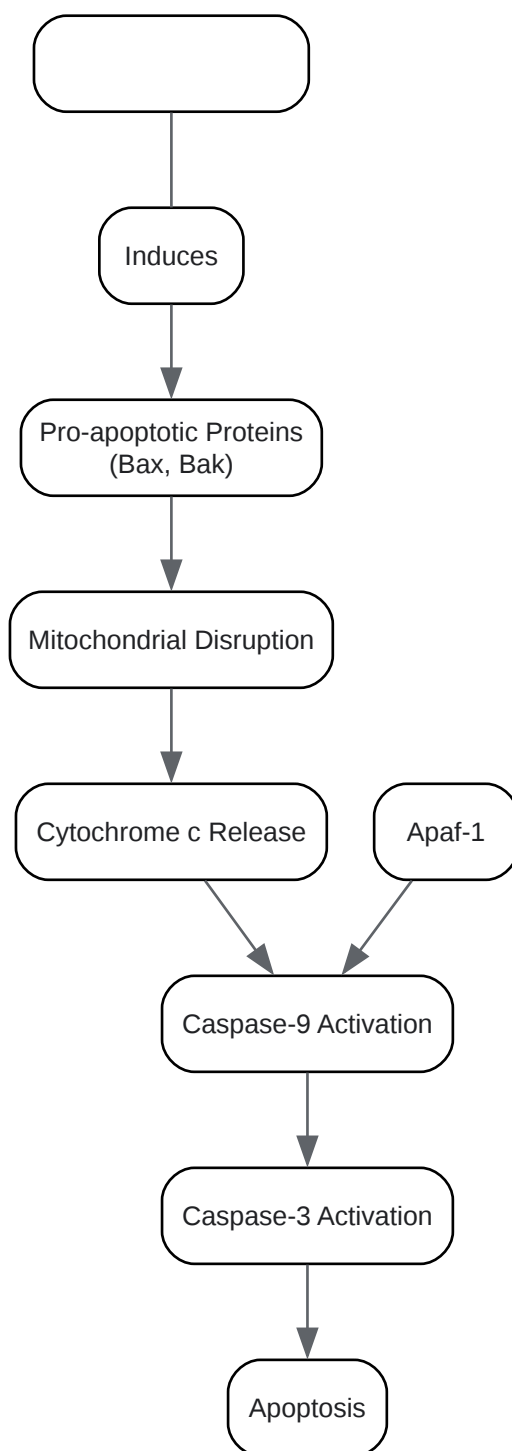
Specific biological activity data for **methyl chroman-2-carboxylate** is scarce in the literature. However, the broader class of chroman-2-carboxylate esters and their derivatives have been investigated for various pharmacological activities, including anticancer, neuroprotective, and cardiovascular effects.[5]

Anticancer Activity

Chroman-2-carboxylate derivatives have shown potential as anticancer agents by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[5][6] The cytotoxic effects are often evaluated using the MTT assay.[5][6]

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of chroman derivatives is thought to be mediated, in part, through the intrinsic apoptosis pathway. This involves the disruption of mitochondrial integrity and the activation of a caspase cascade.



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Caption: Simplified intrinsic apoptosis pathway induced by chroman derivatives.[5]

Experimental Protocol: MTT Assay for Cytotoxicity[5][6]

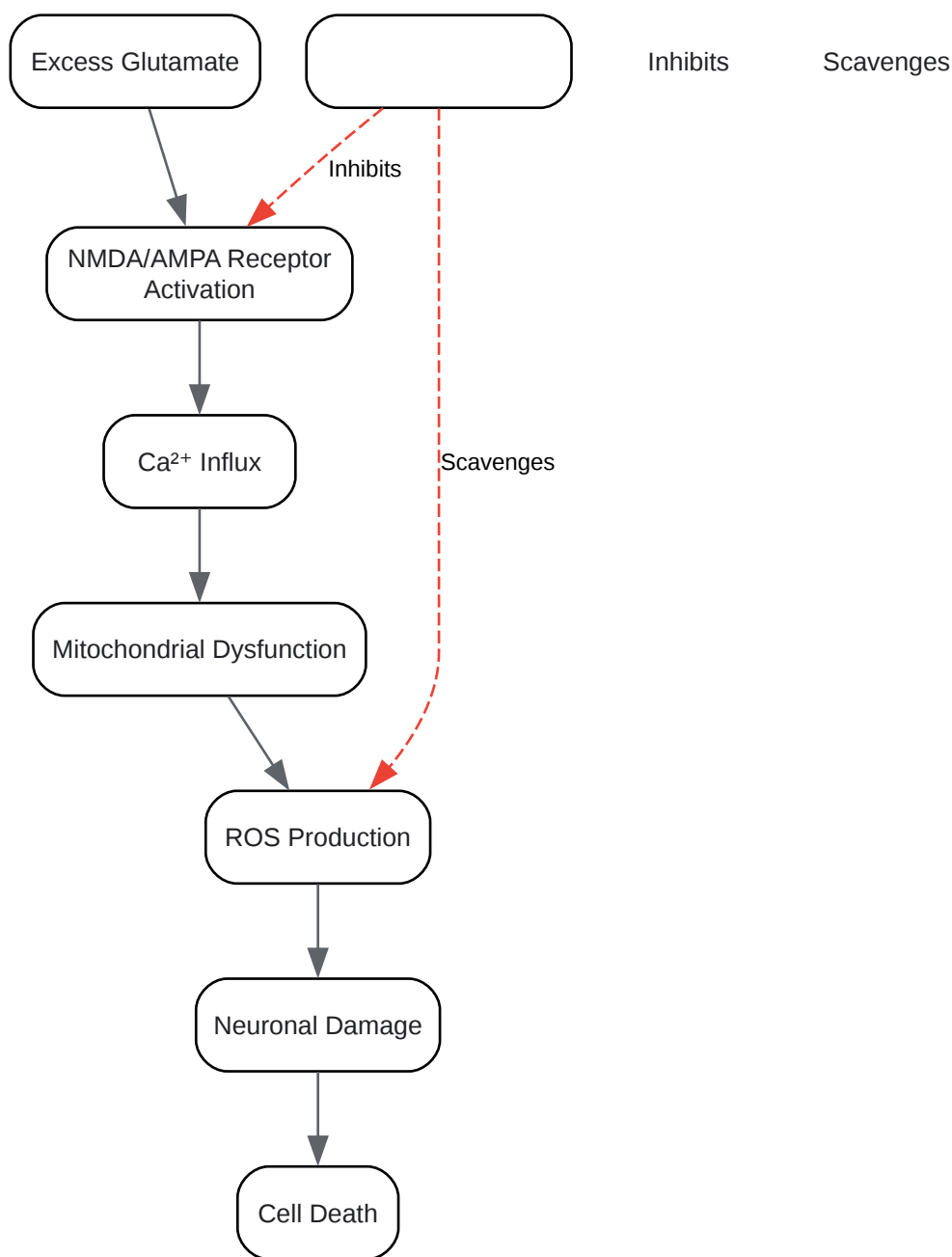
- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., **methyl chroman-2-carboxylate**) and incubate for a specified period (e.g., 48 or 72 hours). [5][6]
- MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
- Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5][6]
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Neuroprotective Activity

Chroman-2-carboxylate derivatives have also been explored for their neuroprotective effects, particularly in models of glutamate-induced excitotoxicity.[5] This process involves the overactivation of glutamate receptors, leading to excessive calcium influx and subsequent neuronal damage.

Proposed Signaling Pathway for Neuroprotection

Neuroprotective chroman derivatives may act by inhibiting glutamate receptor activation or by scavenging reactive oxygen species (ROS) generated during excitotoxicity.



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Caption: Proposed mechanism of neuroprotection by chroman derivatives.[5]

Experimental Protocol: Neuroprotection Assay[5]

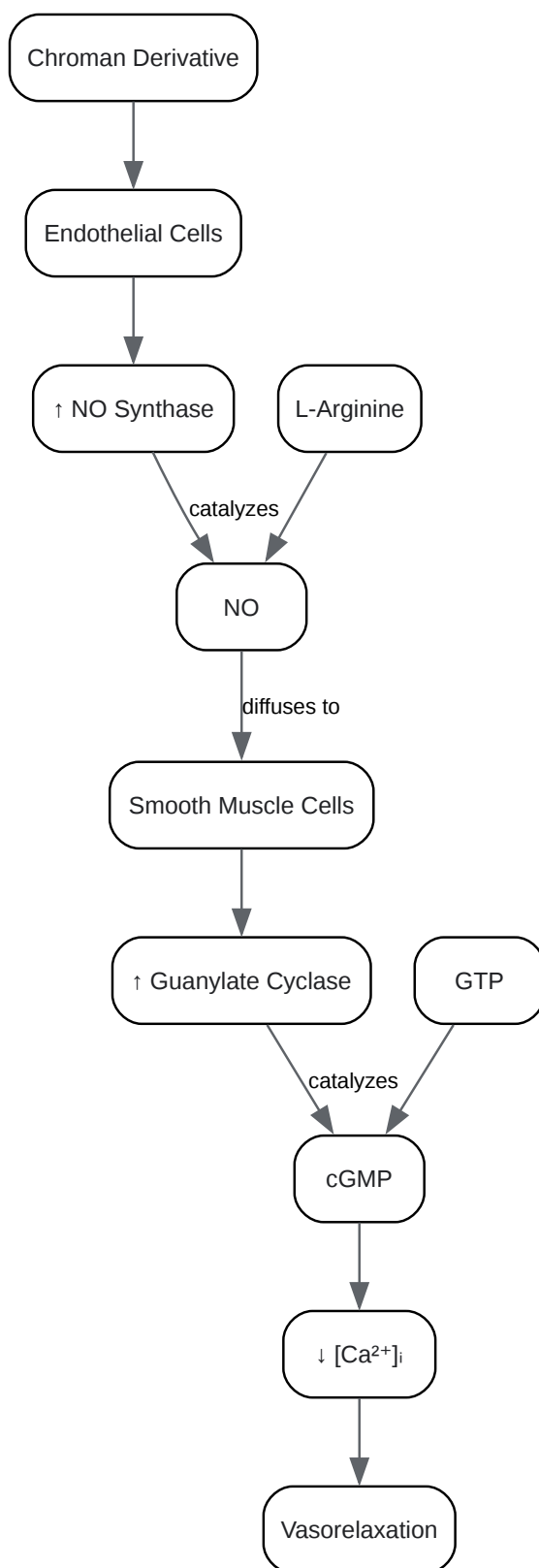
- Neuronal Cell Culture: Culture primary neurons or a neuronal cell line in an appropriate medium.[5]

- Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.[\[5\]](#)
- Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for 24 hours.[\[5\]](#)
- Viability Assessment: Assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH).[\[5\]](#)

Cardiovascular Effects

Certain chroman and coumarin derivatives have been shown to induce vasorelaxation, suggesting potential applications in treating hypertension.[\[5\]](#) This effect is often mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Signaling Pathway for Vasorelaxation



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Caption: The nitric oxide/cGMP signaling pathway in vasorelaxation.[5]

Experimental Protocol: Vasorelaxation Assay[5]

- Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing a physiological salt solution.
- Pre-contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor like phenylephrine.[5]
- Compound Addition: Add cumulative concentrations of the test compound to the organ bath. [5]
- Measurement of Relaxation: Record the changes in isometric tension to measure the degree of vasorelaxation.[5]
- Data Analysis: Construct a concentration-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).[5]

Conclusion

Methyl chroman-2-carboxylate serves as a valuable building block in synthetic and medicinal chemistry. While specific data on its biological activity are limited, the broader class of chroman-2-carboxylate esters demonstrates promising pharmacological potential, particularly in the areas of cancer, neurodegenerative diseases, and cardiovascular disorders. Further research is warranted to fully elucidate the specific properties and therapeutic potential of **methyl chroman-2-carboxylate** and its derivatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and conduct such investigations.

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